molecular formula C15H21Cl2NO2 B14005124 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid CAS No. 64508-90-3

5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid

Cat. No.: B14005124
CAS No.: 64508-90-3
M. Wt: 318.2 g/mol
InChI Key: YQMOTGVJXOHLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These properties make them effective in interfering with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid typically involves the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with pentanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in cancer treatment .

Scientific Research Applications

5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This prevents the DNA from uncoiling and replicating, thereby inhibiting cell division and leading to cell death . The molecular targets include DNA and various enzymes involved in the DNA repair process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is unique due to its specific structure, which allows for targeted alkylation of DNA. This specificity reduces the likelihood of off-target effects and increases its efficacy as an anti-cancer agent .

Properties

CAS No.

64508-90-3

Molecular Formula

C15H21Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

5-[4-[bis(2-chloroethyl)amino]phenyl]pentanoic acid

InChI

InChI=1S/C15H21Cl2NO2/c16-9-11-18(12-10-17)14-7-5-13(6-8-14)3-1-2-4-15(19)20/h5-8H,1-4,9-12H2,(H,19,20)

InChI Key

YQMOTGVJXOHLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.